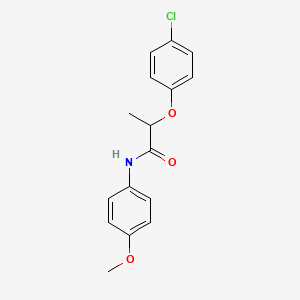![molecular formula C15H12Cl2O3S B4398838 1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B4398838.png)
1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
Descripción general
Descripción
1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as DMSO, is a chemical compound that has been widely used in scientific research for its various applications. It is a colorless, odorless, and highly polar organic solvent that is soluble in water and other organic solvents. DMSO has been found to have a wide range of applications in the field of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is not fully understood. However, it has been found to have a wide range of biochemical and physiological effects. This compound has been found to be an effective antioxidant, anti-inflammatory, and analgesic agent. It has also been found to have a protective effect on the liver and other organs.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective antioxidant, anti-inflammatory, and analgesic agent. It has also been found to have a protective effect on the liver and other organs. This compound has been found to be effective in reducing the levels of reactive oxygen species (ROS) in cells. It has also been found to be effective in reducing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone in lab experiments is its ability to dissolve a wide range of organic and inorganic compounds. It has also been found to be an effective cryoprotective agent for the preservation of cells and tissues. However, this compound has some limitations as well. It can be toxic to cells at high concentrations and can interfere with some biochemical assays.
Direcciones Futuras
There are several future directions for the use of 1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone in scientific research. One of the areas of research is the development of new cryoprotective agents that are more effective and less toxic than this compound. Another area of research is the use of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been found to be effective in promoting wound healing and tissue regeneration, which may have applications in the field of regenerative medicine.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been widely used in scientific research for its various applications. It has been found to be an effective solvent for a wide range of organic and inorganic compounds. This compound has also been used as a cryoprotective agent for the preservation of cells and tissues. It has been found to be effective in preventing cell damage during freezing and thawing.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3S/c1-10-2-5-12(6-3-10)21(19,20)9-15(18)13-7-4-11(16)8-14(13)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJUBRPECYWURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4398759.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398764.png)
![3-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4398772.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4398775.png)
![[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]diethylamine hydrochloride](/img/structure/B4398793.png)
![1-methyl-4-{2-[2-(phenylthio)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4398797.png)

![N-(2-hydroxy-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398807.png)
![1-(2,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4398812.png)
![2,6-dimethyl-4-{2-[2-(phenylthio)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4398817.png)
![4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4398823.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4398830.png)
![3-{[(3-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398836.png)
![2-[(4-bromophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4398857.png)